molecular formula C18H29N5O2 B2993114 tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate CAS No. 1353980-15-0

tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate

Cat. No. B2993114
CAS RN: 1353980-15-0
M. Wt: 347.463
InChI Key: KWYNPWMVOWKZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate” is a chemical compound with the molecular formula C18H29N5O2 . Its average mass is 347.455 Da and its monoisotopic mass is 347.232117 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidin-4-yl group attached to a piperidin-4-yl group, which is further attached to a tert-butyl group via a carbamate linkage . The pyrimidin-4-yl group also has a cyclopropylamino substituent .

Scientific Research Applications

Antibacterial Agents

A study discussed the synthesis and structure-activity relationships of fluoronaphthyridines, including derivatives with tert-butyl moieties. These compounds demonstrated significant antibacterial activities, both in vitro and in vivo (Bouzard et al., 1992).

Histamine H4 Receptor Ligands

Research on 2-aminopyrimidines as ligands of the histamine H4 receptor included studies on compounds with tert-butyl groups. These compounds, like 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, showed potential as anti-inflammatory and antinociceptive agents in animal models (Altenbach et al., 2008).

Lymphocyte Function-Associated Antigen 1 Inhibitor Synthesis

A study described the scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This process involved a modified Kulinkovich–Szymoniak cyclopropanation (Li et al., 2012).

Synthesis of Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a tert-butyl-containing compound, was synthesized as an important intermediate for small molecule anticancer drugs. This compound was synthesized from commercially available piperidin-4-ylmethanol (Zhang et al., 2018).

Photoredox-Catalyzed Amination

Research in 2022 introduced a photoredox-catalyzed amination using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This approach enabled the assembly of a range of 3-aminochromones under mild conditions, showcasing a novel cascade pathway for creating diverse amino pyrimidines (Wang et al., 2022).

Malaria Treatment and Prevention

A study on trifluoromethyl-substituted pyridine and pyrimidine analogues identified JPC-3210, containing a tert-butyl group, as a lead compound for malaria treatment and prevention. It exhibited superior in vitro antimalarial activity and in vivo efficacy against murine malaria (Chavchich et al., 2016).

Activation of Small-Conductance Ca2+-Activated K+ Channels

A molecule named GW542573X, containing a tert-butyl ester, was identified as an activator of small-conductance Ca2+-activated K+ channels. This compound was unique for its SK1-selective properties and mechanisms of action, different from previously known modulators (Hougaard et al., 2009).

properties

IUPAC Name

tert-butyl N-[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-18(2,3)25-17(24)22(4)14-7-9-23(10-8-14)16-11-15(19-12-20-16)21-13-5-6-13/h11-14H,5-10H2,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYNPWMVOWKZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=NC=NC(=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.